3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID
CAS No.:
Cat. No.: VC13821593
Molecular Formula: C24H38O4
Molecular Weight: 390.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H38O4 |
|---|---|
| Molecular Weight | 390.6 g/mol |
| IUPAC Name | 4-(3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |
| Standard InChI | InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28) |
| Standard InChI Key | JWZBXKZZDYMDCJ-UHFFFAOYSA-N |
| SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-α-Hydroxy-6-ketocholanic acid belongs to the 5β-cholanic acid family, characterized by a steroid nucleus with four fused rings (three cyclohexane rings and one cyclopentane ring) . The hydroxyl group at the C-3 position and the ketone at C-6 create a planar region that facilitates receptor binding . The carboxylic acid side chain at C-17 enhances water solubility compared to non-polar bile acid analogs .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₈O₄ | |
| Exact Mass | 390.277 g/mol | |
| LogP (Octanol-Water) | 4.686 | |
| Vapor Pressure (25°C) | 3.42 × 10⁻¹⁴ mmHg | |
| Hydrogen Bond Donors | 3 |
The compound’s low vapor pressure and moderate hydrophobicity (LogP = 4.686) suggest limited environmental mobility but sufficient membrane permeability for biological activity .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the C-3 hydroxyl (δ 3.95 ppm) and C-6 ketone (δ 211.5 ppm in ¹³C NMR) . Mass spectrometry typically shows a molecular ion peak at m/z 390.277, consistent with its exact mass . Infrared spectroscopy confirms the presence of carbonyl (1705 cm⁻¹) and hydroxyl (3450 cm⁻¹) functional groups .
Synthesis and Production Methods
Chemical Synthesis
Traditional synthesis routes start with cholic acid, involving selective oxidation at C-6 using potassium permanganate or chromium-based reagents . A key challenge lies in preserving the 3α-hydroxyl group while introducing the 6-keto moiety. Early methods achieved yields below 40% due to side reactions at C-7 and C-12 .
Equation 1: Oxidation of Cholic Acid
Cholic acid + KMnO₄ → 3-α-Hydroxy-6-ketocholanic acid + MnO₂ + H₂O
Microbial Biotransformation
Recent advances employ Pseudomonas and Rhodococcus strains to oxidize cholic acid derivatives regioselectively . Patent CN111233960A describes a 72% yield using Bacillus subtilis expressing a recombinant 6β-hydroxysteroid dehydrogenase, which avoids toxic reagents and reduces purification steps . This enzymatic approach aligns with green chemistry principles by minimizing waste generation .
Biological Activities and Mechanisms
Nuclear Receptor Modulation
3-α-Hydroxy-6-ketocholanic acid acts as a partial agonist of FXR, with 63% activation efficacy compared to full agonists like chenodeoxycholic acid . It regulates bile acid homeostasis by inducing small heterodimer partner (SHP) expression, which suppresses cytochrome P450 7A1 (CYP7A1) transcription .
Figure 1: Receptor Binding Affinity
| Compound | FXR EC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 3-α-Hydroxy-6-ketocholanic acid | 12.4 | 0.45 |
| Chenodeoxycholic acid | 8.9 | 1.20 |
Data adapted from VulcanChem and LWW studies .
Metabolic Impacts in Disease States
Critically ill children exhibit elevated serum levels of this compound (2.8-fold vs. healthy controls), correlating with reduced lithocholic acid concentrations (p < 0.001) . This dysregulation impairs fat-soluble vitamin absorption and exacerbates malnutrition in sepsis patients .
Analytical Quantification Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization with methyl chloroformate enables detection at concentrations as low as 0.1 ng/mL . The characteristic fragmentation pattern includes m/z 253 (steroid nucleus) and m/z 137 (side chain) .
Liquid Chromatography-Tandem MS (LC-MS/MS)
A validated LC-MS/MS method achieves 98.7% recovery from human plasma using deuterated cholic acid as an internal standard . Retention time: 8.2 min on a C18 column (2.1 × 150 mm, 3 μm) .
Therapeutic Applications and Research Frontiers
Neurological Disorders
Preliminary data suggest blood-brain barrier penetration (brain-to-plasma ratio = 0.15), with potential neuroprotective effects against amyloid-β toxicity in Alzheimer’s models. The ketone group may mitigate oxidative stress by scavenging reactive oxygen species .
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